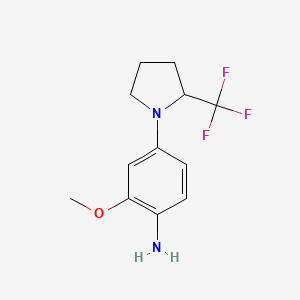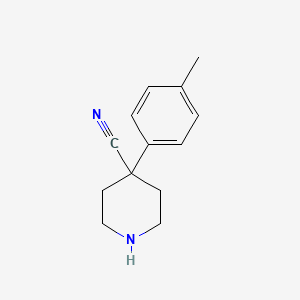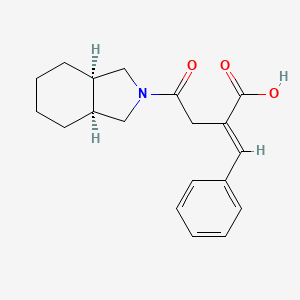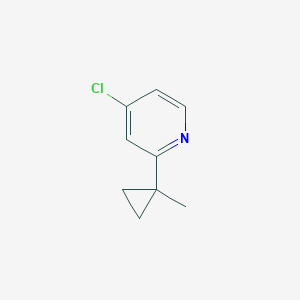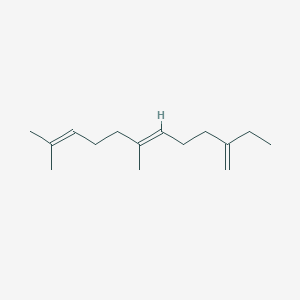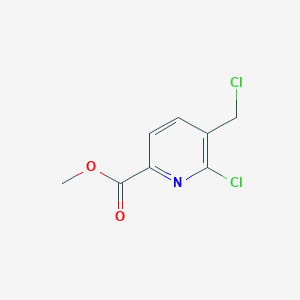
Methyl 6-chloro-5-(chloromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-5-(chloromethyl)picolinate: is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol It is a derivative of picolinic acid, characterized by the presence of both a chloro and a chloromethyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(chloromethyl)picolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-methylpicolinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 6-chloro-5-(chloromethyl)picolinate can undergo nucleophilic substitution reactions where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of methyl 6-methylpicolinate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 6-methoxy-5-(methoxymethyl)picolinate.
Oxidation: Products include various carboxylic acids or aldehydes.
Reduction: Methyl 6-methylpicolinate.
Applications De Recherche Scientifique
Methyl 6-chloro-5-(chloromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 6-chloro-5-(chloromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the chloro and chloromethyl groups can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Methyl 6-methylpicolinate: Lacks the chloro and chloromethyl groups, making it less reactive in certain substitution reactions.
Methyl 6-chloropicolinate: Contains only one chloro group, resulting in different reactivity and applications.
Methyl 5-chloropicolinate: The position of the chloro group affects its chemical properties and reactivity.
Uniqueness: Methyl 6-chloro-5-(chloromethyl)picolinate is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a wider range of chemical transformations compared to similar compounds.
Propriétés
Formule moléculaire |
C8H7Cl2NO2 |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
methyl 6-chloro-5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-3-2-5(4-9)7(10)11-6/h2-3H,4H2,1H3 |
Clé InChI |
HVZWUXSEZYFBMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C(C=C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


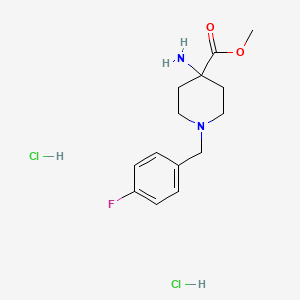

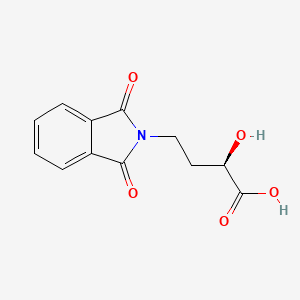
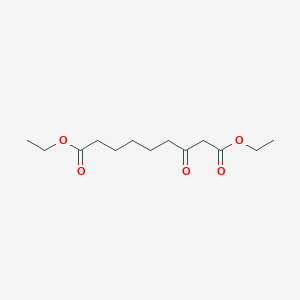
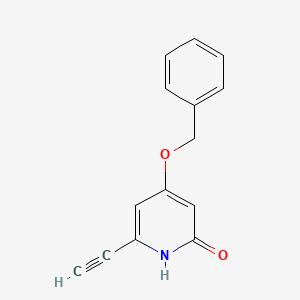


![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
